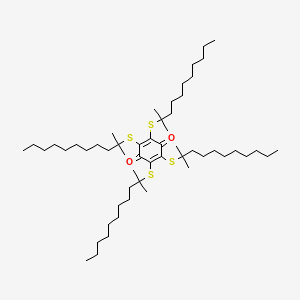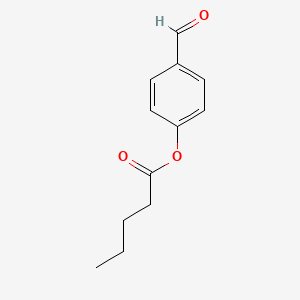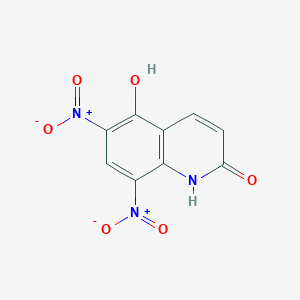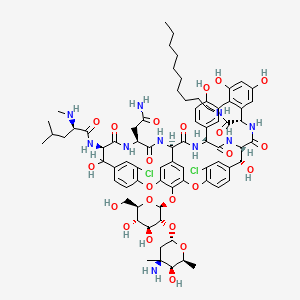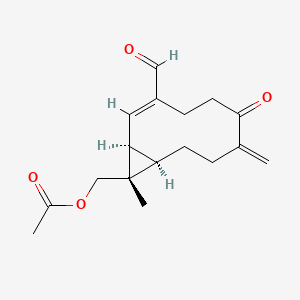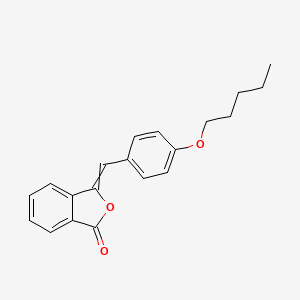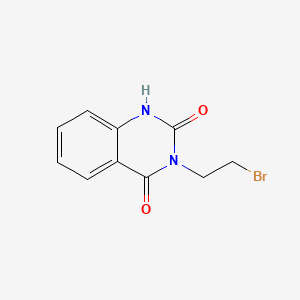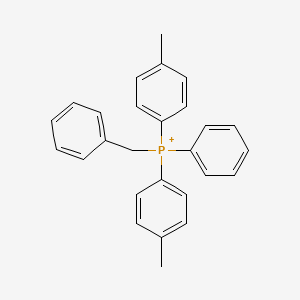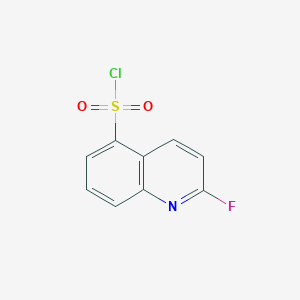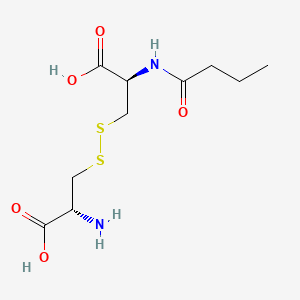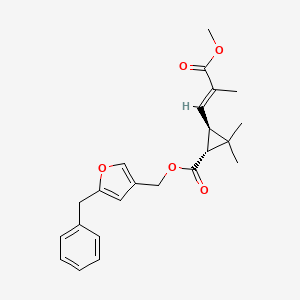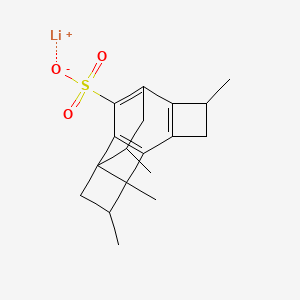
Lithium tetrapropylenebenzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium tetrapropylenebenzenesulfonate is an organic lithium salt with the molecular formula C18H21LiO3S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its role in lithium-ion batteries and other electrochemical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium tetrapropylenebenzenesulfonate typically involves the sulfonation of tetrapropylenebenzene followed by neutralization with lithium hydroxide. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The general steps are as follows:
Sulfonation: Tetrapropylenebenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with lithium hydroxide to form lithium tetrapropylenebenzenesulfonate.
Industrial Production Methods
In industrial settings, the production of lithium tetrapropylenebenzenesulfonate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Sulfonation: Using a continuous flow reactor, tetrapropylenebenzene is sulfonated with sulfur trioxide.
Neutralization and Purification: The sulfonic acid is continuously neutralized with lithium hydroxide, and the product is purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Lithium tetrapropylenebenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of different lithium salts.
Substitution: The sulfonate group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonate derivatives, lithium salts, and substituted benzene compounds.
Aplicaciones Científicas De Investigación
Lithium tetrapropylenebenzenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an electrolyte in lithium-ion batteries.
Biology: The compound is studied for its potential use in biological systems, particularly in drug delivery and as a stabilizing agent for proteins.
Medicine: Research is ongoing into its use as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and as a surfactant in various industrial processes.
Mecanismo De Acción
The mechanism of action of lithium tetrapropylenebenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, influencing their activity and stability. In electrochemical applications, the lithium ion plays a crucial role in charge transfer processes, enhancing the performance of lithium-ion batteries.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium dodecylbenzenesulfonate
- Lithium toluenesulfonate
- Lithium xylenesulfonate
Comparison
Lithium tetrapropylenebenzenesulfonate is unique due to its larger alkyl chain, which provides enhanced solubility and stability compared to similar compounds like lithium dodecylbenzenesulfonate and lithium toluenesulfonate. This makes it particularly useful in applications requiring high solubility and stability, such as in advanced battery technologies and specialty chemical formulations.
Propiedades
Número CAS |
93922-01-1 |
|---|---|
Fórmula molecular |
C18H21LiO3S |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
lithium;2,3,6,10-tetramethylpentacyclo[6.4.2.02,5.05,13.09,12]tetradeca-1(13),8(14),9(12)-triene-14-sulfonate |
InChI |
InChI=1S/C18H22O3S.Li/c1-8-5-11-13(8)12-6-9(2)18-7-10(3)17(18,4)14(11)15(18)16(12)22(19,20)21;/h8-10H,5-7H2,1-4H3,(H,19,20,21);/q;+1/p-1 |
Clave InChI |
ROPHBWSEYOUNRG-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC1CC2=C1C3=C(C4=C2C5(C4(CC5C)C(C3)C)C)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


